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Compound of Interest

Compound Name: Thymopentin

Cat. No.: B1683142 Get Quote

A Comparative Guide for Researchers and Drug
Development Professionals
Thymopentin, a synthetic pentapeptide corresponding to the active site of the thymic hormone

thymopoietin, has been investigated for its immunomodulatory properties in a variety of

diseases. This guide provides a comparative analysis of clinical trial data for Thymopentin and

related compounds across several specific diseases, offering a resource for researchers,

scientists, and drug development professionals.

Atopic Dermatitis
Atopic dermatitis is a chronic inflammatory skin disease characterized by eczematous lesions

and intense pruritus. The immunomodulatory effects of Thymopentin have been evaluated as

a potential therapeutic intervention to correct the underlying immune dysregulation.
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Trial/Study Intervention Comparator
Key
Efficacy
Endpoints

Results p-value

Leung et al.

(1990)[1]

Thymopentin

(50 mg daily,

s.c.) for 6

weeks

Placebo

Reduction in

clinical

severity score

Higher

reduction in

the

Thymopentin

group

0.04

Reduction in

pruritus

Significant

reduction with

Thymopentin

0.02

Reduction in

erythema

Significant

reduction with

Thymopentin

0.04

Reduction in

extent of

body

involvement

and severity

index

Significant

reduction with

Thymopentin

0.04

Stiller et al.

(1994)[2]

Thymopentin

(50 mg thrice

weekly, s.c.)

for 12 weeks

Placebo

Improvement

in disease

severity

Significantly

greater

improvement

with

Thymopentin

Not specified

Hsieh et al.

(1992)[3][4]

Thymopentin

(50 mg thrice

weekly, s.c.)

for 12 weeks

Placebo

(Normal

Saline)

Decline in

total severity

score

Significant

decline from

baseline at 3

weeks,

continued in

the

Thymopentin

group but

flared up in

<0.05
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the placebo

group after

stopping

treatment.

Experimental Protocols
Leung et al. (1990):[1] A two-center, double-blind, placebo-controlled trial was conducted with

100 patients with moderate to severe atopic dermatitis. Patients were randomized to receive

either daily subcutaneous injections of 50 mg Thymopentin (n=48) or placebo (n=52) for 6

weeks. Clinical extent of the disease and severity parameters, including pruritus and erythema,

were measured at baseline and at regular intervals during the study.

Stiller et al. (1994):[2] In a 12-week, multicenter, double-blind, placebo-controlled clinical trial,

39 patients (at least 2 years old) with severe atopic dermatitis covering a minimum of 20% of

their cutaneous surface area were enrolled. Participants were randomly assigned to receive

either thrice-weekly subcutaneous injections of 50 mg Thymopentin or a placebo. The use of

triamcinolone 0.1% or hydrocortisone 1.0% cream and oral antihistamines was permitted

during the trial.

Hsieh et al. (1992):[3][4] An open-label clinical trial was conducted on 16 children with severe

atopic dermatitis. All patients received subcutaneous injections of 50 mg Thymopentin three

times a week for six weeks. Following this initial phase, they were randomly divided into two

groups: one group continued with Thymopentin for an additional six weeks, while the other

group received normal saline as a placebo. Clinical and immunological parameters were

evaluated serially.
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Caption: Thymopentin's immunomodulatory signaling pathway.

HIV Infection
Thymopentin has been investigated as an immunomodulatory agent in individuals with Human

Immunodeficiency Virus (HIV) infection to potentially slow immune decline.
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Trial/Stud
y

Patient
Populatio
n

Interventi
on

Comparat
or

Key
Efficacy
Endpoint
s

Results p-value

Goldstein

et al.

(1995)[5]

Asymptom

atic HIV-

infected

subjects

with 200-

500 CD4

cells/mm³,

>6 months

AZT at

entry

(Stratum I)

Thymopent

in (50 mg

s.c. 3

times/week

) + AZT

Placebo +

AZT

AIDS or

death

events

2 in

Thymopent

in group

vs. 10 in

placebo

group

0.024

ARC,

AIDS, or

death

events

3 in

Thymopent

in group

vs. 18 in

placebo

group

0.001

Asymptom

atic HIV-

infected

subjects

with 200-

500 CD4

cells/mm³,

≤6 months

AZT at

entry

(Stratum II)

Thymopent

in (50 mg

s.c. 3

times/week

) + AZT

Placebo +

AZT

AIDS or

death

events

4 in

Thymopent

in group

vs. 0 in

placebo

group

0.11

ARC,

AIDS, or

4 in

Thymopent

in group

0.79
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death

events

vs. 2 in

placebo

group

Clumeck et

al. (1989)

[6]

Patients

with AIDS-

lymphaden

opathy

Thymopent

in (50 mg

i.v. 3

times/week

for 2

months)

None

(Open-

label)

Change in

OKT-3 and

OKT-8

cells

Significant

increase

Not

specified

Blastogeni

c response

to PHA

Significant

increase

Not

specified

Clinical

improveme

nt

Subjective

improveme

nt, weight

gain,

disappeara

nce of

fever in all

6 patients

Not

applicable

Experimental Protocols
Goldstein et al. (1995):[5] A double-blind, randomized, placebo-controlled trial evaluated

Thymopentin in 352 zidovudine (AZT)-treated asymptomatic HIV-infected subjects with 200-

500 CD4 cells/mm³. Patients were prestratified based on prior AZT use: Stratum I (>6 months

AZT) and Stratum II (≤6 months AZT). Participants received either 50 mg of Thymopentin
subcutaneously three times a week or a placebo, in addition to their ongoing AZT therapy, for

48 weeks. Clinical endpoints, CD4 cell counts, and viral markers were evaluated.

Clumeck et al. (1989):[6] An open-label study was conducted on 10 African patients with AIDS.

Patients were treated with 50 mg of Thymopentin intravenously three times a week for two

consecutive months. The study included patients with AIDS-lymphadenopathy (Group A) and

patients with opportunistic infections (Group B). Immunological parameters, including T-cell
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subsets and lymphocyte blastogenic response, and clinical status were assessed before,

during, and after therapy.

Experimental Workflow
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Caption: Generalized workflow of a randomized controlled clinical trial.

Rheumatoid Arthritis
Rheumatoid arthritis is a systemic autoimmune disease that primarily affects the joints. The

immunoregulatory properties of Thymopentin have been explored as a potential therapeutic

avenue.
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Trial/Study Intervention Comparator
Key
Efficacy
Endpoints

Results p-value

Malaise et al.

(1985)[7]

Thymopentin

(50 mg i.v. 3

times/week)

for 3 weeks

Placebo

Improvement

in clinical

variables

(painful joints,

tenderness,

swelling, pain

on

awakening,

disease

activity)

Significant

improvement

in the

Thymopentin

group

<0.05 or

<0.01

Intergroup

comparison

(tenderness,

joint swelling,

pain on

awakening,

disease

activity)

Thymopentin

significantly

better than

placebo

Not specified

Veys et al.

(1984)[8]

Multiple trials

with varying

dosages and

administratio

n routes (s.c.

and i.v.)

Placebo

Statistically

significant

improvement

s

No

statistically

significant

improvement

s registered

in the TP-5

treated

patients,

although

individual

improvement

s were noted.

Not

significant

Franchimont

et al. (1989)

Thymopentin

(50 mg i.v. 3

Placebo Improvement

in Ritchie

Significant

improvement

Not specified
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[9] times/week)

for 3 weeks

index and

sum score of

swollen joints

on TP-5

compared to

placebo

Lemmel et al.

(1988)[10]

Thymopentin

(50 mg i.v. 3

times/week)

Placebo

Improvement

of clinical

criteria

Significant

improvement

of five among

nine clinical

criteria with

Thymopentin

after the third

week.

Not specified

Response

rate

(improvement

of a clinical

parameter by

at least 40%)

Significantly

greater for all

clinical

parameters in

the

Thymopentin

group.

Not specified

Experimental Protocols
Malaise et al. (1985):[7] A placebo-controlled, double-blind, randomized study was conducted

with 41 patients with active rheumatoid arthritis. Twenty-one patients received slow intravenous

injections of 50 mg Thymopentin three times a week for three consecutive weeks, and 20

patients received a placebo in the same manner. A range of clinical variables, including joint

pain, tenderness, swelling, and morning stiffness, were assessed.

Veys et al. (1984):[8] This publication compiled data from three separate trials: a six-month

double-blind trial comparing three different subcutaneous dosages of Thymopentin to placebo,

an open-label long-term study with subcutaneous administration, and a short-term (3 weeks)

double-blind trial of high-dose (100 mg/day) intravenous Thymopentin.

Franchimont et al. (1989):[9] In a multicenter, randomized controlled trial, 76 patients were

treated with either 50 mg of Thymopentin or a placebo, administered as a slow intravenous
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injection three times a week for 3 weeks. The follow-up period was 7 weeks. Clinical

parameters such as the Ritchie index and the sum score of swollen joints were evaluated.

Lemmel et al. (1988):[10] A multicenter, placebo-controlled, and randomized double-blind trial

included 119 patients with rheumatoid arthritis. Of these, 107 patients had complete data for

evaluation. Fifty-one patients received intravenous injections of 50 mg Thymopentin three

times weekly, and 56 received a placebo solution. Nine clinical criteria were assessed after the

third week of treatment.

Sepsis (Data on Thymosin α1)
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to

infection. The following data pertains to Thymosin α1, a related immunomodulatory peptide, as

direct meta-analyses on Thymopentin for sepsis are not readily available.
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Trial/Study Intervention Comparator
Key
Efficacy
Endpoints

Results p-value

Li et al.

(2025)[11]

[12]

Thymosin α1 Control

28-day

mortality (11

RCTs,

n=1927)

Significant

reduction in

mortality with

Tα1 (OR

0.73, 95%CI:

0.59-0.90)

0.003

28-day

mortality

(high-quality

subgroups)

No significant

mortality

benefit (OR

0.82, 95%CI:

0.65-1.03)

0.09

28-day

mortality

(multi-center

subgroups)

No significant

mortality

benefit (OR

0.86, 95%CI:

0.68-1.08)

0.20

Liu et al.

(2014)[13]
Thymosin α1 Control

Change in

CD4+ T

lymphocytes

Increased

level with Tα1

(WMD=6.24,

95%CI: 1.12

to 11.36)

Not specified

Change in

CD4+/CD8+

ratio

Increased

ratio with Tα1

(WMD=0.14,

95%CI: 0.03

to 0.25)

0.01

APACHE II

score

Decreased

score with

Tα1

(WMD=3.82,

<0.001
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95%CI: 2.36

to 5.28)

Mechanical

ventilation

days

Reduced

days with Tα1

(WMD=-4.17,

95%CI: -7.00

to -1.34)

0.004

Duration of

ICU stay

Shortened

duration with

Tα1

(WMD=-4.87,

95%CI: -8.17

to -1.60)

0.004

Experimental Protocols
Li et al. (2025):[11][12] This systematic review and meta-analysis included 11 randomized

controlled trials (RCTs) with a total of 1927 patients. The study assessed the effect of Thymosin

α1 administration on 28-day mortality in patients with sepsis. Subgroup analyses were

performed based on the quality and design of the included trials.

Liu et al. (2014):[13] This meta-analysis included five randomized controlled trials with a total of

198 patients. The study evaluated the effects of Thymosin α1 on immune parameters (CD4+ T

lymphocytes, CD4+/CD8+ ratio), clinical severity scores (APACHE II), and clinical outcomes

(mechanical ventilation days, ICU stay duration) in patients with sepsis.

COVID-19 (Data on Thymosin α1)
The use of immunomodulators has been explored in the management of Coronavirus Disease

2019 (COVID-19) to mitigate the severe inflammatory response. The data presented here is for

Thymosin α1.
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Trial/Study Intervention Comparator
Key
Efficacy
Endpoints

Results p-value

Shang et al.

(2023)[14]
Thymosin α1 Control

Mortality (9

studies,

n=5352)

No

statistically

significant

effect on

overall

mortality (RR

1.03, 95%CI:

0.60, 1.75)

0.92

Mortality in

patients with

mean age

>60 years

Beneficial

effect on

mortality (RR

0.68, 95%CI:

0.58, 0.78)

<0.00001

Mortality in

severe/critical

COVID-19

patients

Beneficial

effect on

mortality (RR

0.66, 95%CI:

0.57, 0.76)

<0.00001

Yu et al.

(2023)[15]
Thymosin α1 Control

Mortality in

serious

COVID-19

cases (4

studies,

n=1230)

Reduced

mortality with

Tα1 (RR:

0.67; 95% CI:

0.58, 0.77)

<0.00001

Length of

hospitalizatio

n in non-

serious cases

(2 studies,

n=3670)

Reduced

hospitalizatio

n length with

Tα1 (SMD =

−0.28; 95%

CI: −0.41,

−0.14)

<0.0001
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Experimental Protocols
Shang et al. (2023):[14] This systematic review and meta-analysis included 9 studies with a

total of 5352 adult patients hospitalized with COVID-19. The primary outcome assessed was

mortality. Subgroup analyses were conducted based on patient age and disease severity.

Yu et al. (2023):[15] This systematic review and meta-analysis included studies with adult

patients with laboratory-confirmed SARS-CoV-2 infection. The analysis evaluated the effect of

Thymosin α1 on mortality and length of hospitalization, with subgroup analysis based on

disease severity.
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Meta-Analysis Process
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Caption: A typical workflow for conducting a meta-analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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